molecular formula C13H29N B1593150 8-Ethylundecan-1-amine CAS No. 86089-17-0

8-Ethylundecan-1-amine

Cat. No.: B1593150
CAS No.: 86089-17-0
M. Wt: 199.38 g/mol
InChI Key: KFBNTNYCQVDLBK-UHFFFAOYSA-N
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Description

8-Ethylundecan-1-amine, is a long-chain lipophilic monoalkylamine. It is a versatile intermediate used in the production of a wide variety of chemicals, including agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments . The compound is known for its ability to interact with various substrates due to its long hydrophobic chain and amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecylamine can be synthesized through the hydrogenation of nitriles or the reductive amination of aldehydes and ketones. The reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, tridecylamine is produced through the catalytic hydrogenation of fatty nitriles derived from natural fats and oils. This process involves the use of a continuous flow reactor where the nitrile is hydrogenated in the presence of a metal catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Tridecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen in the presence of a catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Nitriles, carbonyl compounds.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Comparison with Similar Compounds

Uniqueness: Tridecylamine’s unique combination of a long hydrophobic chain and an amine group makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. Its versatility as an intermediate in various chemical processes sets it apart from other similar compounds.

Properties

IUPAC Name

8-ethylundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-10-13(4-2)11-8-6-5-7-9-12-14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNTNYCQVDLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872302
Record name 8-Ethylundecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86089-17-0
Record name Tridecylamine, branched and linear
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086089170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecylamine, branched and linear
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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